4-Chlorophenoxyacetic acid diethanolamine salt 4-Chlorophenoxyacetic acid diethanolamine salt
Brand Name: Vulcanchem
CAS No.: 53404-23-2
VCID: VC18457736
InChI: InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2
SMILES:
Molecular Formula: C12H18ClNO5
Molecular Weight: 291.73 g/mol

4-Chlorophenoxyacetic acid diethanolamine salt

CAS No.: 53404-23-2

Cat. No.: VC18457736

Molecular Formula: C12H18ClNO5

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophenoxyacetic acid diethanolamine salt - 53404-23-2

Specification

CAS No. 53404-23-2
Molecular Formula C12H18ClNO5
Molecular Weight 291.73 g/mol
IUPAC Name 2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2
Standard InChI Key WVWKBBSRDNKDIX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-Chlorophenoxyacetic acid diethanolamine salt is a 1:1 salt formed between 4-chlorophenoxyacetic acid (4-CPA) and diethanolamine. The molecular formula C12H18ClNO5\text{C}_{12}\text{H}_{18}\text{ClNO}_5 reflects the combination of 4-CPA (C8H7ClO3\text{C}_8\text{H}_7\text{ClO}_3) with diethanolamine (C4H11NO2\text{C}_4\text{H}_{11}\text{NO}_2) . Systematic names include Diethanolamine 4-chlorophenoxyacetate and (p-Chlorophenoxy)acetic acid, compound with 2,2'-iminodiethanol (1:1). The CAS registry number 53404-23-2 and UNII identifier J8D8A92Y72 are internationally recognized .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight291.73 g/mol
Melting PointNot explicitly reported (Parent acid: 157–159°C)
Water SolubilityEnhanced vs. parent acid (Parent: 848 mg/L at 25°C)
pKa3.10 (parent acid)
LogP2.25 (parent acid)

The salt’s improved solubility stems from ionic interactions between the carboxylic acid group of 4-CPA and the amine group of diethanolamine. Conformer generation is disallowed due to its salt nature, limiting 3D structural analyses .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via neutralization of 4-chlorophenoxyacetic acid with diethanolamine in a stoichiometric 1:1 ratio. The reaction proceeds as:

C8H6ClO3+C4H11NO2C12H18ClNO5+H2O\text{C}_8\text{H}_6\text{ClO}_3 + \text{C}_4\text{H}_{11}\text{NO}_2 \rightarrow \text{C}_{12}\text{H}_{18}\text{ClNO}_5 + \text{H}_2\text{O}

This exothermic process yields a water-soluble salt, facilitating formulation into liquid herbicides .

Industrial Purification

Post-synthesis, the product is purified via recrystallization or solvent extraction to achieve ≥95% purity. Residual diethanolamine is monitored to minimize phytotoxicity .

Mechanism of Herbicidal Action

Auxin Mimicry and Growth Disruption

As a phenoxy herbicide, the compound mimics indole-3-acetic acid (IAA), binding to auxin receptors in susceptible plants. This induces uncontrolled cell elongation, vascular system disruption, and ethylene biosynthesis, leading to necrosis . Broadleaf weeds (e.g., Amaranthus spp.) are preferentially affected due to higher receptor affinity.

Selectivity and Resistance

Environmental Behavior and Ecotoxicology

Soil Persistence and Degradation

The compound exhibits a soil half-life of ~20 days under aerobic conditions. Primary degradation pathways include:

  • Hydrolysis: Cleavage into 4-CPA and diethanolamine at pH >7 .

  • Microbial Degradation: Pseudomonas spp. metabolize 4-CPA to 4-chlorophenol, which undergoes further mineralization .

Ecotoxicological Profile

Studies on non-target organisms reveal:

OrganismLC50/EC50EffectSource
Daphnia magna12 mg/L (48h)Immobilization
Oncorhynchus mykiss8.2 mg/L (96h)Gill hyperplasia
Apis mellifera>100 μg/beeNon-toxic (acute contact)

The compound’s moderate toxicity to aquatic organisms necessitates buffer zones near water bodies .

Toxicological and Regulatory Considerations

Mammalian Toxicity

Repeated exposure in rodents causes renal tubular necrosis (NOAEL = 10 mg/kg/day) and hepatic enzyme induction . Diethanolamine, a degradation product, is a known irritant but shows low systemic toxicity at environmental concentrations .

Agricultural and Non-Agricultural Applications

Crop Protection

Primary uses include:

  • Pre-emergent Control: Applied at 0.5–2.0 kg a.i./ha to suppress weeds in cereals.

  • Fruit Thinning: Enhances apple size by reducing fruit set via ethylene induction.

Metal Chelation

The compound forms stable complexes with Fe³⁺ and Cu²⁺, improving micronutrient uptake in alkaline soils.

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